Yttrium nitrate pentahydrate

Description

Significance of Yttrium Compounds in Modern Scientific Disciplines

Yttrium, a silvery-metallic transition metal, holds a crucial position in numerous scientific and technological fields. wikipedia.org While it is often classified as a rare-earth element due to its chemical similarities to the lanthanides, it is more plentiful in the Earth's crust than elements like lead. britannica.com Yttrium's importance stems from its ability to form stable compounds with unique optical, electronic, and structural properties. samaterials.comlivescience.com

Yttrium compounds are indispensable in the production of phosphors, which are essential for technologies like LED lighting and displays. wikipedia.orgsamaterials.com For instance, yttrium oxide (Y₂O₃) serves as a host lattice for various dopants to produce different colors of light. wikipedia.orgsamaterials.com Beyond optics, yttrium compounds are integral to the development of high-temperature superconductors, such as yttrium barium copper oxide (YBCO), which exhibit superconductivity at temperatures above the boiling point of liquid nitrogen. wikipedia.orglivescience.com In materials science, yttrium is used to enhance the properties of alloys, increasing their strength and resistance to corrosion and oxidation. livescience.comrsc.org Furthermore, yttrium-based materials like yttrium aluminum garnet (YAG) are fundamental components in laser technology. samaterials.comrsc.org

Overview of Hydrated Yttrium Nitrates in Contemporary Research Endeavors

Hydrated yttrium nitrates, including the common hexahydrate and the specific pentahydrate form, are key starting materials in various research and industrial applications. These compounds are highly soluble in water, making them excellent precursors for the synthesis of other yttrium-containing materials. samaterials.comontosight.aiamericanelements.com The number of water molecules in the hydrated salt can influence its properties, such as solubility and thermal decomposition behavior.

Yttrium nitrate (B79036) is a versatile precursor for synthesizing a wide range of materials, including:

Yttrium oxide nanoparticles (Y₂O₃ NPs): These nanoparticles are synthesized for applications in biomedical imaging and as host materials for rare-earth dopants.

Advanced ceramics and glass: Yttrium nitrate is used in the production of specialized ceramics and glasses with enhanced properties.

Catalysts: It serves as a catalyst in organic synthesis, for instance, in the Bignelli reaction to create heterocyclic compounds. fishersci.no

Superconducting materials: It is a crucial component in the synthesis of high-temperature superconductors. samaterials.com

The controlled thermal decomposition of hydrated yttrium nitrates is a common method to produce high-purity yttrium oxide. The specific hydration state, such as pentahydrate, can affect the decomposition pathway and the characteristics of the final oxide product.

Yttrium Nitrate Pentahydrate: Properties and Synthesis

This compound, with the chemical formula Y(NO₃)₃·5H₂O, is a white crystalline solid. It is one of the hydrated forms of yttrium nitrate, with the hexahydrate being the most commercially available form. samaterials.com

Synthesis

The synthesis of this compound typically involves the reaction of yttrium oxide (Y₂O₃) with nitric acid (HNO₃). ontosight.ai The resulting solution is then carefully evaporated to crystallize the pentahydrate salt.

The balanced chemical equation for the dissolution of yttrium oxide in nitric acid is: Y₂O₃ + 6HNO₃ → 2Y(NO₃)₃ + 3H₂O evitachem.com

Alternative synthesis methods for yttrium-based materials from yttrium nitrate precursors include:

Co-precipitation: This method is used to synthesize yttrium oxide nanoparticles by precipitating yttrium hydroxide (B78521) from a yttrium nitrate solution, which is then calcined. sigmaaldrich.comtandfonline.com

Sol-gel method: This technique involves the formation of a gel from a solution containing yttrium nitrate, which is then thermally treated to produce nano-sized coatings or powders. evitachem.commdpi.com

Solution combustion synthesis: In this method, yttrium nitrate is reacted with a fuel, such as glycine, and heated to initiate a self-propagating combustion reaction to form yttrium oxide. evitachem.com

Crystal Structure

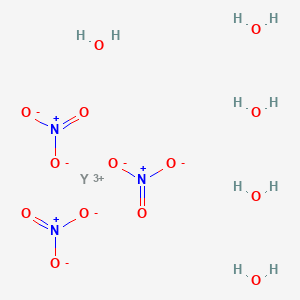

This compound crystallizes in the triclinic crystal system. researchgate.net The yttrium(III) ion is coordinated with three bidentate nitrate ligands and five water molecules, resulting in a ten-coordinate geometry. This coordination environment is a key feature of its chemical reactivity and its utility as a precursor.

| Property | Value |

| Crystal System | Triclinic researchgate.net |

| Space Group | P-1 researchgate.net |

| Lattice Parameters | a = 6.5965(12) Å, b = 9.5374(17) Å, c = 10.5249(19) Å, α = 63.809(13)°, β = 84.677(15)°, γ = 76.397(19)° researchgate.net |

Thermal Decomposition and Applications

The thermal decomposition of this compound is a critical process for the synthesis of yttrium oxide (Y₂O₃), a technologically important material.

Thermal Decomposition

Upon heating, this compound first undergoes dehydration, losing its five water molecules. Further heating leads to the decomposition of the anhydrous yttrium nitrate into yttrium oxide, releasing nitrogen oxides (NOₓ) and oxygen. evitachem.com The complete thermal decomposition to Y₂O₃ occurs at around 600-640°C. researchgate.netvizagchemical.com

Applications

The primary application of this compound stems from its role as a precursor for yttrium-based materials.

Phosphor Synthesis: Yttrium oxide derived from the decomposition of yttrium nitrate is a crucial host material for phosphors used in lighting and displays. samaterials.comwisc.edu For example, europium-doped yttrium oxide (Y₂O₃:Eu³⁺) is a well-known red phosphor.

Nanoparticle Synthesis: Yttrium nitrate is a common starting material for the synthesis of yttrium oxide nanoparticles (Y₂O₃ NPs) through various methods like co-precipitation and sol-gel. sigmaaldrich.comtandfonline.commdpi.comacs.orgnih.gov These nanoparticles have potential applications in catalysis and biomedicine.

Catalysis: Yttrium nitrate itself can act as a catalyst in certain organic reactions. fishersci.no For instance, it has been used as a reusable catalyst for the Bignelli reaction to synthesize pyrimidin-2-ones. fishersci.no Silica-supported yttrium nitrate has also been shown to be an effective heterogeneous catalyst. scielo.org.za

Properties

CAS No. |

57584-28-8 |

|---|---|

Molecular Formula |

H10N3O14Y |

Molecular Weight |

365.00 g/mol |

IUPAC Name |

yttrium(3+);trinitrate;pentahydrate |

InChI |

InChI=1S/3NO3.5H2O.Y/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 |

InChI Key |

PDTGVTZFEAGHFZ-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Y+3] |

physical_description |

White odorless crystalline solid; [MSDSonline] |

Origin of Product |

United States |

Synthetic Methodologies for Yttrium Nitrate Pentahydrate and Derived Advanced Materials

Direct Synthesis Routes for Yttrium Nitrate (B79036) Pentahydrate

The most common and straightforward method for producing yttrium nitrate is through the reaction of an yttrium source, typically yttrium oxide, with nitric acid.

The synthesis of yttrium nitrate pentahydrate is conventionally achieved by the acid-base reaction between yttrium oxide (Y₂O₃) and nitric acid (HNO₃). wikipedia.orghonrel.com The process involves dissolving solid yttrium oxide in an aqueous solution of nitric acid. wikipedia.orgresearchgate.net To facilitate the dissolution, the nitric acid is often heated to approximately 50-80 °C. researchgate.net A slight excess of yttrium oxide can be used to ensure the complete consumption of the acid. researchgate.net

The balanced chemical equation for this reaction is: Y₂O₃ + 6HNO₃ → 2Y(NO₃)₃ + 3H₂O wikipedia.org

Following the complete dissolution of the oxide and filtration of any excess solid, the resulting clear solution of yttrium nitrate is concentrated by careful evaporation of the solvent (water). researchgate.nethonrel.com As the solution becomes supersaturated, it is allowed to cool, promoting the formation of crystals. researchgate.nethonrel.comresearchgate.net The rate of cooling and evaporation are critical parameters that control the size and quality of the resulting crystals. The solid crystalline product is then collected, typically through filtration, and dried. honrel.comhonrel.com While the hexahydrate form (Y(NO₃)₃·6H₂O) is the most commercially available, the pentahydrate (Y(NO₃)₃·5H₂O) can be obtained through precise control of the crystallization conditions. The pentahydrate form crystallizes in the triclinic crystal system.

Precursor Role in Nanomaterial Fabrication and Advanced Material Synthesis

This compound is a versatile and widely utilized precursor for the synthesis of a range of yttrium-based advanced materials. zegmetal.comsamaterials.com Its high solubility and the fact that it decomposes cleanly into yttrium oxide upon heating make it an ideal starting material for synthesizing yttrium oxide (Y₂O₃) nanoparticles, which have applications in fields such as ceramics, phosphors, and catalysis. samaterials.commdpi.com

The physicochemical properties of yttrium oxide nanoparticles, such as particle size, morphology, and surface area, are highly dependent on the synthesis method. Yttrium nitrate is a common yttrium source for various bottom-up synthesis approaches, including co-precipitation, hydrothermal, and sol-gel methods. mdpi.com

Co-precipitation is a widely used, cost-effective, and scalable method for synthesizing yttrium oxide nanoparticles. mdpi.comtandfonline.com The general process involves dissolving yttrium nitrate hexahydrate in a solvent (typically deionized water) and then adding a precipitating agent to induce the formation of an insoluble yttrium-containing precursor, such as yttrium hydroxide (B78521) [Y(OH)₃] or yttrium carbonate [Y₂(CO₃)₃]. tandfonline.comuobaghdad.edu.iqimpactfactor.org The precipitate is then washed, dried, and calcined at elevated temperatures to yield yttrium oxide nanoparticles. mdpi.comtandfonline.comuobaghdad.edu.iq The morphology and size of the final Y₂O₃ particles are influenced by factors like the concentration of reactants, the type of precipitating agent, pH, and calcination temperature. mdpi.com

| Precipitating Agent | Precursor Formed | Typical Calcination Temperature (°C) | Resulting Y₂O₃ Particle Size/Morphology | Reference |

|---|---|---|---|---|

| Ammonium (B1175870) Hydroxide (NH₄OH) | Yttrium Hydroxide (Y(OH)₃) | 450 - 1000 | Ultrafine nanoparticles (e.g., ~7.78 nm) | tandfonline.com |

| Sodium Hydroxide (NaOH) | Yttrium Hydroxide (Y(OH)₃) | 500 - 1000 | Morphology varies with temperature (e.g., nanorods, worm-like structures) | uobaghdad.edu.iq |

| Ammonium Hydrogen Carbonate (NH₄HCO₃) | Yttrium Carbonate Precursor | ~1000 | Agglomerated and non-agglomerated nanoparticles | impactfactor.org |

| Urea (B33335) (CO(NH₂)₂) | Yttrium Hydroxide/Carbonate | >600 | Spherical nanoparticles | researchgate.net |

Hydrothermal synthesis is a method that employs water as a solvent in a sealed, heated vessel (an autoclave) to create materials under high temperature and pressure. orientjchem.orgmdpi.com This technique allows for excellent control over the size, morphology, and crystallinity of the resulting nanoparticles. researchgate.net In a typical procedure for Y₂O₃ nanoparticle synthesis, an aqueous solution of yttrium nitrate is mixed with a precipitating or mineralizing agent (e.g., potassium hydroxide, hexamethylenetetramine) and sealed in an autoclave. researchgate.netorientjchem.org The vessel is then heated to temperatures typically ranging from 180 to 270 °C for several hours. researchgate.netorientjchem.org The resulting precipitate is then collected, washed, and often calcined to obtain the final yttrium oxide nanoparticles. orientjchem.org This method can produce Y₂O₃ nanoparticles with diverse morphologies, including cubes, flowers, rods, and flakes, by varying parameters such as pH, precursor concentration, and temperature. mdpi.comorientjchem.org

| Reagents/Medium | Temperature (°C) | Time (h) | Resulting Y₂O₃ Morphology | Reference |

|---|---|---|---|---|

| Y(NO₃)₃, Potassium Hydroxide (KOH) | 180 | 6 | Agglomerated nanoparticles; morphology depends on concentration | orientjchem.org |

| Yttrium salts (Nitrate, Chloride), Ammonia (B1221849) | 200 - 270 | 0 - 2 | Varies with conditions | researchgate.net |

| YCl₃, Hexamethylenetetramine (HMTA) | 180 | 24 | Nanocubes | mdpi.comresearchgate.net |

| YCl₃, HMTA, Phenol | 180 | 24 | Flower-like structures | mdpi.com |

The sol-gel process is a versatile wet-chemical technique used for fabricating oxide materials from molecular precursors. researchgate.net The method involves the hydrolysis and condensation of precursors, typically in an alcoholic solution, to form a colloidal suspension (sol) and then a gelatinous network (gel). researchgate.net For the synthesis of Y₂O₃ nanoparticles, yttrium nitrate is dissolved in a solvent like methanol (B129727). nih.govsciforum.net A chelating agent or stabilizer, such as acetylacetone (B45752) or P-123 poloxamer, may be added to control the hydrolysis and condensation reactions. nih.govsciforum.net The resulting sol is converted into a xerogel through a drying process. sciforum.net Finally, the xerogel is calcined at high temperatures to remove organic residues and induce crystallization, forming pure yttrium oxide nanoparticles. researchgate.netnih.gov The sol-gel method offers advantages such as high chemical homogeneity and the ability to produce materials with preferential crystal structures. sciforum.net The crystallite size of the final Y₂O₃ powders can be controlled by the synthesis parameters, with sizes typically in the range of 20-40 nm. researchgate.netnih.gov

| Precursor | Solvent | Additive/Stabilizer | Calcination Temperature (°C) | Resulting Y₂O₃ Crystallite Size (nm) | Reference |

|---|---|---|---|---|---|

| Y(NO₃)₃·6H₂O | Methanol | Acetylacetone, P-123 Poloxamer | 700 - 900 | 21 - 32 | nih.govsciforum.net |

| Y(NO₃)₃·6H₂O | Distilled Water | - | ~350 (623 K) | 20 - 40 | researchgate.net |

| Y(NO₃)₃·6H₂O | Distilled Water | Gelatin, Ammonium Hydroxide | Not specified | Orthorhombic structure | nih.gov |

Synthesis of Yttrium-Doped Nanomaterials

This compound serves as a critical yttrium source for the synthesis of various doped nanomaterials, where yttrium oxide acts as a host lattice for other elements to impart specific optical, electronic, or magnetic properties.

Yttrium nitrate is a common precursor in the solution-based synthesis of lanthanide-doped upconversion nanoparticles (UCNPs). atomfair.com These nanoparticles have the unique ability to convert lower-energy near-infrared (NIR) radiation into higher-energy visible or ultraviolet light. wikipedia.org A widely studied UCNP system is sodium yttrium fluoride (B91410) (NaYF₄) co-doped with lanthanide ions such as ytterbium (Yb³⁺) as a sensitizer (B1316253) and erbium (Er³⁺) or thulium (Tm³⁺) as an activator. atomfair.comwikipedia.org

Synthesis methods like co-precipitation and thermal decomposition utilize yttrium nitrate or other yttrium salts derived from it. atomfair.comnih.gov In a typical thermal decomposition approach, lanthanide precursors are heated in high-boiling point organic solvents with coordinating ligands like oleic acid. atomfair.com This method yields highly crystalline, monodisperse UCNPs. atomfair.com The co-precipitation method is a simpler alternative performed at more moderate temperatures. atomfair.com The properties and efficiency of the UCNPs can be further enhanced by creating core-shell structures, where an inert shell of NaYF₄ is grown around the doped core, which helps to passivate surface defects and reduce quenching effects. wikipedia.org

Table 3: Synthesis of Upconversion Nanoparticles (UCNPs)

| Parameter | Description | Finding | Source |

| Host Material | The primary matrix for the nanoparticles | Sodium Yttrium Fluoride (NaYF₄). atomfair.com | atomfair.com |

| Yttrium Precursor | Source of yttrium for the host lattice | Yttrium nitrate is a common starting material, often converted to YCl₃ or Y(CF₃COO)₃. | rsc.org |

| Dopants | Elements providing upconversion properties | Ytterbium (Yb³⁺) and Erbium (Er³⁺) are frequently used. atomfair.com | atomfair.com |

| Synthesis Methods | Techniques for UCNP fabrication | Thermal Decomposition, Co-precipitation, Hydrothermal. atomfair.comwikipedia.org | atomfair.comwikipedia.org |

| Surface Ligands | Molecules used for stabilization | Oleic acid is often used in thermal decomposition, rendering the UCNPs hydrophobic. atomfair.com | atomfair.com |

| Enhancement Strategy | Improving luminescence efficiency | Growing an inert NaYF₄ shell around a NaYF₄:Yb/Er core significantly enhances brightness. wikipedia.org | wikipedia.org |

Yttrium nitrate is a key precursor for creating yttrium-based host materials, particularly yttrium oxide (Y₂O₃), which are doped with other rare-earth elements to produce phosphors for advanced optical applications. rsc.orgijcrt.org Y₂O₃ is an excellent host lattice for ions like Europium (Eu³⁺) to create efficient red-emitting phosphors used in the lighting industry and optoelectronic devices. rsc.org

The synthesis often involves wet-chemical methods where aqueous solutions of yttrium nitrate and a dopant nitrate (e.g., europium nitrate) are co-precipitated. researchgate.net The resulting precursor is then subjected to thermal treatment or calcination to form the final doped oxide powder. researchgate.net The luminescent properties and particle morphology of these phosphors are highly dependent on the synthesis conditions, including the precipitation agents and the calcination temperature. researchgate.net Beyond phosphors, doping other materials like cerium dioxide (CeO₂) with yttrium (using yttrium nitrate) can improve optical and electronic behaviors desirable for applications in optics and photonics. researchgate.net

Table 4: Yttrium Nitrate in the Synthesis of Doped Optical and Electronic Materials

| Host Material | Dopant(s) | Yttrium Precursor | Synthesis Method | Application | Source |

| Y₂O₃ | Europium (Eu³⁺) | Yttrium Nitrate | Wet-chemical precipitation followed by thermal synthesis. researchgate.net | Red-emitting phosphors for lighting and displays. rsc.org | rsc.orgresearchgate.net |

| Y₂O₃ | Europium (Eu³⁺), Holmium (Ho³⁺) | Yttrium Nitrate | Dissolving oxides in HNO₃ to form nitrates, followed by evaporation and heating. ijcrt.org | Afterglow phosphors. | ijcrt.org |

| CeO₂ | Yttrium (Y³⁺) | Yttrium Nitrate | Hydrothermal, Impregnation. mdpi.com | Enhanced optical properties, photocatalysis, oxygen storage. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Y₃Al₅O₁₂ (YAG) | Cerium (Ce³⁺) | Yttrium Nitrate | Spray drying of a nitrate solution. tandfonline.com | Phosphors for white LEDs. | tandfonline.com |

Yttrium Iron Garnet (Y₃Fe₅O₁₂), commonly known as YIG, is a synthetic garnet with significant applications in microwave, acoustic, optical, and magneto-optical devices due to its unique ferrimagnetic properties. wikipedia.orgaip.org this compound is a fundamental precursor in the chemical synthesis routes for producing YIG nanoparticles and thin films. aip.orgchalcogen.ro

Several chemical methods employ yttrium nitrate, including sol-gel, co-precipitation, and citrate-nitrate auto-combustion. aip.orgchalcogen.roresearchgate.net In these processes, stoichiometric amounts of yttrium nitrate and an iron precursor, typically iron(III) nitrate, are dissolved in a suitable solvent. aip.orgchalcogen.ro

In the sol-gel method, a chelating agent like citric acid or ethylene (B1197577) glycol is added to form a homogenous sol, which is then dried and calcined to produce the pure YIG phase at temperatures lower than traditional solid-state reactions. aip.orgchalcogen.ro

The co-precipitation method involves precipitating yttrium and iron hydroxides from their nitrate solutions using a base like sodium hydroxide, followed by annealing. researchgate.net

Citrate-nitrate auto-combustion is a rapid synthesis route where the nitrate-citrate gel undergoes self-ignition, leading to the formation of nanocrystalline YIG powders. chalcogen.ro

These chemical solution methods offer better control over particle size, homogeneity, and require lower synthesis temperatures compared to conventional solid-state reactions. wikipedia.orgchalcogen.ro

Table 5: Synthesis Methods for Yttrium Iron Garnet (YIG) Using Yttrium Nitrate

| Synthesis Method | Precursors | Key Process Steps | Typical Calcination Temp. | Resulting Product | Source |

| Sol-Gel | Y(NO₃)₃·6H₂O, Fe(NO₃)₃·9H₂O, Ethylene glycol | Dissolving precursors, forming a sol, drying, and calcination. aip.org | 750 °C | Pure phase YIG nanoparticles. aip.org | aip.org |

| Citrate-Gel Auto-Combustion | Yttrium nitrate, Iron nitrate, Citric acid | Mixing nitrates with citric acid, heating to form a gel, self-ignition, and calcination. chalcogen.ro | 800-900 °C | Nanocrystalline YIG powders. chalcogen.ro | chalcogen.ro |

| Co-precipitation | Aqueous Yttrium and Iron nitrates | Precipitation from nitrate solution using NaOH, followed by washing, drying, and annealing. researchgate.net | 800-1200 °C | Single cubic phase YIG powders. researchgate.net | researchgate.net |

Yttrium nitrate is employed as a doping precursor in the synthesis of yttrium-doped cerium oxide (CeO₂) with complex morphologies, such as hollow sphere hierarchical structures. researchgate.netnii.ac.jp These materials are of interest for applications like photocatalysis. researchgate.net A facile hydrothermal method can be used to prepare these structures, utilizing cerium nitrate hexahydrate and yttrium nitrate hexahydrate as the starting materials. researchgate.net

In this synthesis, a soft template, such as polystyrene microspheres, is typically used. researchgate.net The nitrate precursors are hydrothermally treated in the presence of the template. Subsequent calcination removes the template, leaving behind hollow spheres of yttrium-doped CeO₂. researchgate.net The doping of yttrium into the CeO₂ lattice is an effective method to enhance its inherent properties. researchgate.net It can create extrinsic oxygen vacancies, which are beneficial for improving photocatalytic activity. researchgate.netnii.ac.jp The resulting Y-doped CeO₂ hollow spheres, composed of many small nanoparticles, exhibit a high specific surface area and enhanced performance compared to undoped or solid structures. nii.ac.jp

Table 6: Synthesis and Properties of Y-Doped CeO₂ Hollow Spheres

| Parameter | Description | Finding | Source |

| Precursors | Starting materials for synthesis | Cerium nitrate hexahydrate and yttrium nitrate hexahydrate. researchgate.net | researchgate.net |

| Synthesis Method | Technique used for fabrication | A simple hydrothermal method followed by calcination. researchgate.net | researchgate.net |

| Template | Material used to create hollow structure | Polystyrene microspheres (soft-template). researchgate.net | researchgate.net |

| Effect of Doping | Role of yttrium incorporation | Creates more oxygen vacancies and trivalent cerium, improving photocatalytic activity. researchgate.netnii.ac.jp | researchgate.netnii.ac.jp |

| Morphology | Final structure of the material | Hollow sphere hierarchical structure comprised of many small nanoparticles. nii.ac.jp | nii.ac.jp |

| Performance | Key advantage of the material | Exhibits higher photocatalytic activity than pure CeO₂ or yttrium-doped CeO₂ with other morphologies. researchgate.net | researchgate.net |

Y₂O₃/Co₃O₄ Heterostructures Preparation

The synthesis of yttrium-doped cobalt oxide, a form of heterostructure, can be achieved through a hydrothermal method utilizing yttrium nitrate and cobalt nitrate as the primary precursors. This approach allows for the creation of composite materials where yttrium ions are integrated into the cobalt oxide matrix, enhancing its properties for applications such as photodetectors. rdd.edu.iq

The general process involves the preparation of aqueous solutions of yttrium nitrate and cobalt nitrate. These precursor solutions are then combined and subjected to a hydrothermal treatment. In one variation of this method, Polyvinyl alcohol (PVA) is added to the mixed nitrate solution, which is then stirred at an elevated temperature (e.g., 80°C). rdd.edu.iq The solution undergoes microwave irradiation, and the pH is adjusted to induce the formation of a hydroxide precursor. This intermediate is then applied as a thin film and heated to convert the hydroxide phase into the final yttrium-doped Co₃O₄ material. rdd.edu.iq The final calcination step is critical for forming the crystalline oxide heterostructure.

Table 1: Synthesis Parameters for Yttrium-Doped Cobalt Oxide

| Parameter | Value / Compound | Source |

|---|---|---|

| Yttrium Precursor | Yttrium Nitrate (0.1M aq.) | rdd.edu.iq |

| Cobalt Precursor | Cobalt Nitrate (0.1M aq.) | rdd.edu.iq |

| Method | Hydrothermal | rdd.edu.iq |

| Polymer Additive | Polyvinyl alcohol (PVA) | rdd.edu.iq |

| Final pH | ~8 | rdd.edu.iq |

The resulting materials are polycrystalline with a cubic structure, and the incorporation of yttrium has been shown to influence the optical and electrical properties of the cobalt oxide. rdd.edu.iq

Metal-Organic Framework (MOF) Synthesis Utilizing Yttrium Precursors

Yttrium nitrate is a commonly employed precursor for the synthesis of yttrium-based Metal-Organic Frameworks (MOFs), which are highly porous, crystalline materials with applications in areas like pollutant removal and catalysis. rdd.edu.iqresearchgate.net The synthesis typically involves the reaction of a yttrium salt with an organic linker molecule in a suitable solvent under controlled conditions.

One common method is solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures. For instance, highly porous and crystalline yttrium MOFs have been synthesized by reacting yttrium nitrate with Benzene Tri Carboxylate (BTC) in the presence of a surfactant, Cetyl Tri methyl Ammonium Bromide. rdd.edu.iq The formation of the coordinate bond between the yttrium ion (Y³⁺) and the organic linker confirms the successful creation of the MOF structure. rdd.edu.iq

Another approach involves microwave-assisted synthesis, which can significantly reduce the reaction time. In a typical procedure, an aqueous solution containing yttrium (III) nitrate pentahydrate and an organic linker, such as 2,6-pyridine dicarboxylic acid, is subjected to microwave irradiation at a specific power and temperature for a short duration. researchgate.net This rapid method can yield MOF nanostructures with a tetragonal crystalline system and crystal sizes in the nanometer range. researchgate.net

Table 2: Research Findings on Yttrium-Based MOF Synthesis

| Organic Linker | Synthesis Method | Key Finding | Source |

|---|---|---|---|

| Benzene Tri Carboxylate (BTC) | Emulsification / Solvothermal | Formation of porous, luminescent MOF nanoparticles capable of encapsulating dye molecules. | rdd.edu.iq |

| 2,6-pyridine dicarboxylic acid | Microwave-assisted | Rapid synthesis (10 min) of Y-MOF nanostructures with a crystal size of approximately 25 nm. | researchgate.net |

The properties of the resulting Y-MOFs, such as porosity, surface area, and thermal stability, are influenced by the choice of the organic linker and the synthesis conditions. researchgate.net

Preparation of Yttrium Hydroxide (Y(OH)₃) Microstructures

Yttrium hydroxide (Y(OH)₃) microstructures are often synthesized as precursors for yttrium oxide and are valuable in their own right for various applications. A prevalent method for their preparation is the hydrothermal treatment of a precipitated yttrium salt.

In this method, yttrium nitrate hexahydrate is first dissolved in a solvent like ethanol. researchgate.net A base, such as sodium hydroxide (NaOH) or ammonium hydroxide, is then added to the solution, causing the precipitation of an amorphous yttrium-containing solid. researchgate.netresearchgate.net This precipitate is then subjected to hydrothermal treatment in a sealed autoclave at elevated temperatures (e.g., 180°C) for a controlled period. researchgate.net During this treatment, the amorphous precursor crystallizes into Y(OH)₃ with a defined morphology.

Research has shown that the reaction time during the hydrothermal step is a critical parameter that influences the morphology and crystallinity of the final Y(OH)₃ product. researchgate.net Shorter reaction times may result in intermediate phases like Y(OH)₂NO₃, while longer durations typically lead to the formation of pure, hexagonal Y(OH)₃. The morphology can evolve from smaller particles to well-defined microstructures, such as bars or rods, with increased reaction time. researchgate.net

Table 3: Detailed Research Findings on Y(OH)₃ Synthesis

| Precursor | Base | Method | Reaction Time | Resulting Morphology | Source |

|---|---|---|---|---|---|

| Y(NO₃)₃·6H₂O | NaOH | Hydrothermal | 2-24 hours | Evolution to bar morphology | researchgate.net |

The sol-gel method, involving the hydrolysis of aqueous yttrium nitrate with a hydrolytic agent like ammonia water solution, can also be used to produce layered yttrium hydroxo-compounds as precursors to yttrium oxide. semanticscholar.org

Structural Elucidation and Coordination Chemistry of Yttrium Nitrate Pentahydrate

Crystallographic Investigations

Through single-crystal X-ray diffraction, it has been established that yttrium nitrate (B79036) pentahydrate, Y(NO₃)₃·5H₂O, crystallizes in the triclinic crystal system. researchgate.netresearchgate.net This system is characterized by low symmetry. The specific space group for this compound is P1̄. researchgate.netresearchgate.net The unit cell parameters, which define the size and shape of the basic repeating unit of the crystal, have been determined and are presented in the table below. researchgate.net

Table 1: Crystallographic Data for Yttrium Nitrate Pentahydrate

| Parameter | Value |

|---|---|

| Formula | H₁₀N₃O₁₄Y |

| Crystal System | Triclinic |

| Space Group | P1̄ |

| a (Å) | 6.5965(12) |

| b (Å) | 9.5374(17) |

| c (Å) | 10.5249(19) |

| α (°) | 63.809(13) |

| β (°) | 84.677(15) |

| γ (°) | 76.397(19) |

| V (ų) | 577.46(18) |

| Z | 2 |

Data sourced from a 2020 redetermination study. researchgate.net

The coordination environment around the central yttrium(III) ion in the pentahydrate structure is complex. Analysis reveals that the Y³⁺ ion is nine-coordinated. researchgate.net It is bonded to oxygen atoms from both the nitrate anions and the water molecules. A detailed examination of the crystal structure shows that the coordination sphere is comprised of oxygen atoms from the nitrate groups and water molecules, creating a sophisticated polyhedron around the yttrium cation. The nitrate groups act as bidentate ligands, meaning they bond to the yttrium ion through two of their oxygen atoms.

The structure of this compound is comparable to that of other hydrated nitrates of the heavier rare earth elements. researchgate.net Many rare earth nitrates form hydrated crystals with the general formula RE(NO₃)₃·nH₂O, where 'n' can be 3, 4, 5, or 6. alfa-chemistry.com The specific structure and coordination number often depend on the ionic radius of the rare earth element. For instance, holmium nitrate pentahydrate, Ho(NO₃)₃·5H₂O, is isotypic with the yttrium compound, crystallizing in the same triclinic space group P1̄. researchgate.net Similarly, the pentahydrate of erbium nitrate has been found to adopt the same structure type. researchgate.net This structural similarity is common among the heavier lanthanides, which have ionic radii close to that of yttrium. In contrast, lighter and larger rare earth elements like lanthanum tend to form hexahydrates with a higher coordination number of 11. researchgate.net

Complex Formation and Ligand Interaction Studies

Yttrium nitrate serves as a precursor for the synthesis of various coordination complexes where the water and nitrate ligands can be displaced by other stronger donor molecules. Phosphine (B1218219) oxides are effective ligands for yttrium(III). Studies have shown that yttrium nitrate reacts with tripodal phosphine oxide ligands and mixed phosphine-phosphine oxide ligands to form stable, neutral, nine-coordinate complexes. acs.orgnih.gov For example, complexes with the general formulas Y(NO₃)₃[(OPR₂)₂CHCH₂POR₂] and Y(NO₃)₃(OPR₂)₂CHCH₂PR₂ have been synthesized and characterized. nih.gov In these structures, the phosphine oxide groups coordinate to the yttrium ion. The bidentate nature of the nitrate groups is often retained in these complexes. researchgate.net

The interaction of yttrium nitrate with amines, which are nitrogen-donor ligands, is also a subject of study. Primary, secondary, and tertiary amines can react with electrophiles and form complexes. britannica.com While detailed studies focusing specifically on the simple complexation of this compound with basic amines are part of broader coordination chemistry research, the focus has often been on more complex ligand systems. For instance, primary aliphatic amines are known to react with nitrous acid (often generated in situ from a nitrate salt and acid) to form diazonium salts, which are typically unstable. chemistrysteps.com The formation of stable complexes is dependent on factors such as the nature of the amine and the reaction conditions.

Based on a comprehensive review of available scientific literature, there is no specific research detailing the formation, structural elucidation, or coordination chemistry of supramolecular assemblies between this compound and calix dntb.gov.uaresorcinarenes.

While yttrium(III) nitrate has been documented as an efficient Lewis acid catalyst for the synthesis of smaller calix researchgate.netresorcinarenes, this role suggests a transient interaction to facilitate the cyclization reaction rather than the formation of a stable, isolable supramolecular complex. researchgate.networktribe.com The catalytic nature of this interaction means that detailed structural data and coordination chemistry of a persistent yttrium nitrate-calixresorcinarene assembly have not been reported.

Research into the coordination chemistry of yttrium has explored complexes with other macrocycles, such as calix researchgate.netarenes, but these studies typically involve different yttrium precursors (not yttrium nitrate) and focus on the coordination with the phenolic oxygen atoms of the calixarene (B151959) lower rim. nih.gov Similarly, the field of supramolecular chemistry has extensively investigated the self-assembly of resorcinarenes and their coordination with various metal ions to form larger cages and capsules, but specific examples involving yttrium nitrate are absent from the literature. rsc.orgnih.gov

Furthermore, investigations into larger analogues of resorcinarenes, which would be structurally related to the specified calix dntb.gov.uaresorcinarene (B1253557), have focused on their synthesis and inherent self-assembly properties, not on their complexation with yttrium nitrate. nih.gov

The formation of a defined supramolecular assembly between this compound and calix dntb.gov.uaresorcinarenes is not a subject that has been described in the reviewed scientific literature. Consequently, there are no detailed research findings, data tables, or structural elucidation available for the specified system. The known interactions of yttrium nitrate with components of such a system are limited to its catalytic role in the synthesis of smaller resorcinarene analogues.

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy Techniques

Vibrational spectroscopy is instrumental in identifying the functional groups and probing the molecular vibrations within a compound. For yttrium nitrate (B79036) pentahydrate, these techniques are crucial for understanding the coordination of the nitrate ions and water molecules around the central yttrium ion.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the characteristic vibrational modes of functional groups. In the analysis of yttrium nitrate pentahydrate, the FTIR spectrum would be expected to reveal distinct absorption bands corresponding to the nitrate ions (NO₃⁻) and the water of hydration (H₂O).

The nitrate ion, belonging to the D₃h point group in its free state, exhibits several characteristic vibrational modes. However, its symmetry is often lowered upon coordination to a metal ion, leading to the splitting of degenerate modes and the appearance of new bands in the IR spectrum. The key vibrational modes for the nitrate group include the asymmetric stretch (ν₃), the symmetric stretch (ν₁), the out-of-plane bend (ν₂), and the in-plane bend (ν₄). The positions of these bands provide insights into the coordination mode of the nitrate ligand (monodentate, bidentate, or bridging).

The water molecules in the hydrate (B1144303) will show characteristic O-H stretching and H-O-H bending vibrations. The broadness and position of the O-H stretching band can provide information about the strength of hydrogen bonding within the crystal lattice.

Table 1: Expected FTIR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Water (H₂O) | O-H Stretch | 3200 - 3600 |

| Water (H₂O) | H-O-H Bend | 1630 - 1660 |

| Nitrate (NO₃⁻) | Asymmetric Stretch (ν₃) | 1300 - 1500 |

| Nitrate (NO₃⁻) | Symmetric Stretch (ν₁) | 1000 - 1050 |

| Nitrate (NO₃⁻) | Out-of-plane Bend (ν₂) | 815 - 840 |

Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of a molecule. gatewayanalytical.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The selection rules for Raman spectroscopy differ from those of FTIR, meaning that some vibrations may be active in one technique but not the other. gatewayanalytical.com

For this compound, Raman spectroscopy would be particularly useful for studying the symmetric stretching mode of the nitrate ion (ν₁), which is often strong in the Raman spectrum. The vibrations of the Y-O bonds, formed between the yttrium ion and the oxygen atoms of the nitrate and water ligands, would also be observable in the low-frequency region of the Raman spectrum.

Similar to FTIR, specific Raman spectral data for the pentahydrate is scarce. However, a comparative analysis with the hexahydrate would be informative. The number of water molecules and their arrangement in the crystal lattice directly influence the vibrational spectra. researchgate.net A detailed Raman study would help to elucidate the subtle structural differences between the various hydrated forms of yttrium nitrate.

Elemental and Microstructural Analysis Techniques

To fully characterize this compound, it is essential to determine its elemental composition and understand its crystal structure and morphology.

A redetermination of the crystal structure of this compound has provided precise crystallographic data. researchgate.net The compound crystallizes in the triclinic space group P-1. researchgate.net The structure consists of a central yttrium ion coordinated by oxygen atoms from both the nitrate groups and the water molecules. researchgate.net This detailed structural information is fundamental for interpreting the spectroscopic data and understanding the compound's properties.

Table 2: Crystallographic Data for this compound researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5965(12) |

| b (Å) | 9.5374(17) |

| c (Å) | 10.5249(19) |

| α (°) | 63.809(13) |

| β (°) | 84.677(15) |

| γ (°) | 76.397(19) |

| Volume (ų) | 577.46(18) |

Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable for visualizing the morphology and microstructure of the crystalline material. researchgate.net These techniques can reveal details about the crystal habit, size distribution, and surface features.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM or TEM, is used for elemental analysis. researchgate.netnih.gov An EDX spectrum of this compound would show characteristic X-ray peaks corresponding to yttrium, nitrogen, and oxygen, confirming the elemental composition of the compound. nih.gov This technique is also crucial for verifying the purity of the material and detecting any contaminants.

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. ias.ac.in It operates by detecting the characteristic X-rays emitted from a material when bombarded by an electron beam. ias.ac.inuobaghdad.edu.iq Each element possesses a unique atomic structure, which results in a distinctive set of peaks in its X-ray emission spectrum, allowing for the identification of the elements present in the sample. ias.ac.in

In the characterization of materials synthesized from yttrium nitrate precursors, EDS is frequently employed to confirm the presence of yttrium and other constituent elements. For instance, in the synthesis of yttrium oxide (Y₂O₃) nanostructured coatings from yttrium (III) nitrate hexahydrate, EDS analysis is used to verify the elemental and chemical composition of the final product. researchgate.net Studies have shown that the weight percentage of yttrium in such coatings can be quantified, confirming the successful deposition of yttria. researchgate.netmicroanalysis.com.au For example, one study found the yttrium content to be approximately 42.1% by weight in a dip-coated sample, alongside oxygen, with minor traces of silicon and chlorine from the substrate and environment. researchgate.netmicroanalysis.com.au

The data obtained from EDS analysis is typically presented as a spectrum, with peaks corresponding to the energy levels of the characteristic X-rays emitted by each element. The intensity of these peaks can be used for semi-quantitative analysis of the elemental composition. uobaghdad.edu.iq

| Element | Weight % |

|---|---|

| Y (Yttrium) | 42.1 |

| O (Oxygen) | 40.8 |

| Si (Silicon) | 20.1 |

| Cl (Chlorine) | Traces |

X-ray Diffraction (XRD) for Phase Identification, Crystallite Size, and Lattice Strain

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. libretexts.org When a crystalline sample is subjected to X-rays, the atoms diffract the X-rays in a specific pattern based on their arrangement. This diffraction pattern is unique to the crystal structure, enabling phase identification by comparing the pattern to a database of known materials. orientjchem.org

For materials derived from this compound, such as yttrium oxide (Y₂O₃), XRD is crucial for confirming the desired crystal phase. For instance, in the synthesis of nanocrystalline yttria, XRD patterns are used to verify the formation of the cubic yttria phase. nih.gov The absence of peaks corresponding to other phases indicates the high purity of the synthesized material. nih.gov

Beyond phase identification, XRD peak broadening can be analyzed to determine the average crystallite size and the amount of lattice strain within the material. warwick.ac.ukwikipedia.org The Debye-Scherrer equation is commonly used to calculate the crystallite size from the full width at half maximum (FWHM) of the diffraction peaks. nih.gov Lattice strain, which arises from imperfections in the crystal lattice, also contributes to peak broadening. warwick.ac.uk

A redetermination of the crystal structure of yttrium(III) trinitrate pentahydrate itself found it to be triclinic, with space group P1̅. anton-paar.com

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1̅ (no. 2) |

| a (Å) | 6.5965(12) |

| b (Å) | 9.5374(17) |

| c (Å) | 10.5249(19) |

| α (°) | 63.809(13) |

| β (°) | 84.677(15) |

| γ (°) | 76.397(19) |

| Volume (ų) | 577.46(18) |

| Z | 2 |

| Temperature (K) | 223 |

Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnification. mdpi.com It works by scanning a focused beam of electrons over a sample's surface and detecting the emitted secondary electrons to form an image. mdpi.com This provides detailed information about the sample's topography and texture. researchgate.net

In the context of this compound, SEM is typically used to characterize the morphology of coatings or powders synthesized from it. For example, in the creation of nanostructured coatings via a sol-gel method using yttrium (III) nitrate hexahydrate, SEM images have revealed porous and worm-like structures. researchgate.net These morphological features are important as they can influence properties such as thermal conductivity. researchgate.net The analysis of SEM images can show the effects of different preparation techniques, such as dip coating versus spin coating, on the final structure of the material. researchgate.net Observations can also include the presence of agglomerated nanoparticles and the development of cracks or spallation in coatings. researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure Visualization and Particle Size

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of materials. A beam of electrons is transmitted through an ultra-thin specimen, and the interactions are used to form an image, allowing for the visualization of features at the nanoscale.

For nanomaterials synthesized from yttrium nitrate, TEM is an indispensable tool for directly observing the size, shape, and arrangement of nanoparticles. nih.gov Studies on nanocrystalline yttria prepared by a sol-gel method have used TEM to confirm that the grain sizes are in the nanometer range, for example, between 20-40 nm. nih.gov TEM images can reveal the morphology of individual nanoparticles, such as whether they are spherical, cuboidal, or rod-shaped. This direct visualization is crucial for understanding the relationship between synthesis parameters and the resulting nanostructure, which in turn affects the material's properties.

Dynamic Light Scattering (DLS) and Zetasizer for Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution of small particles in a suspension. It works by measuring the fluctuations in the intensity of laser light scattered by particles undergoing Brownian motion. Larger particles move more slowly, causing slower fluctuations in the scattered light, while smaller particles move more quickly, leading to rapid fluctuations. By analyzing these fluctuations, the hydrodynamic diameter of the particles can be calculated using the Stokes-Einstein equation.

In the characterization of nanoparticles synthesized from yttrium nitrate, DLS provides valuable information on the average particle size and the polydispersity index (PDI), which indicates the breadth of the size distribution. For yttrium oxide nanoparticles synthesized using yttrium nitrate hexahydrate, DLS analysis has shown an average particle size in the range of 110.4 ± 32 nm. microanalysis.com.au The PDI value, which can be around 0.310, suggests a relatively uniform size distribution. microanalysis.com.au It is important to note that DLS measures the hydrodynamic diameter, which can be larger than the size observed by TEM due to the potential for particle agglomeration in an aqueous medium. microanalysis.com.au

| Parameter | Value |

|---|---|

| Average Particle Size (nm) | 110.4 ± 32 |

| Polydispersity Index (PDI) | 0.310 |

Brunauer–Emmett–Teller (BET) Surface Area and Porosity Analysis

The Brunauer–Emmett–Teller (BET) theory is the basis for a standard technique to measure the specific surface area of solid materials. The method involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at various pressures, a BET isotherm is generated, from which the specific surface area (expressed in m²/g) can be calculated. This technique also provides information about the porosity of the material.

For materials synthesized from yttrium nitrate, such as yttrium oxide nanoparticles, the specific surface area is a critical parameter that can influence their performance in applications like catalysis and adsorption. For instance, yttrium oxide nanoparticles synthesized by a co-precipitation method, which can use yttrium nitrate as a precursor, have been reported to have a large specific surface area. One study reported a specific surface area of 7.40 m²/g for Y₂O₃ nanoparticles. This high surface area is a direct consequence of their small particle size.

Williamson–Hall Analysis for Microstructural Parameter Estimation

The Williamson-Hall (W-H) analysis is a method used to separate the contributions of crystallite size and lattice strain to the broadening of X-ray diffraction peaks. While the Scherrer equation only considers the effect of crystallite size, the W-H method accounts for both by plotting βcos(θ) versus sin(θ), where β is the peak width, and θ is the diffraction angle. The slope of this plot is related to the strain, and the y-intercept provides the crystallite size.

This analysis is particularly useful for understanding the microstructure of nanocrystalline materials. In the study of yttrium oxide, which is commonly synthesized from yttrium nitrate, the W-H method has been used to estimate microstructural parameters. Different models within the W-H analysis, such as the Uniform Deformation Model (UDM), Uniform Stress Deformation Model (USDM), and Uniform Deformation Energy Density Model (UDEDM), can provide more detailed information about the nature of the lattice strain, stress, and energy density. This level of microstructural detail is essential for correlating the synthesis process with the material's properties and performance.

Thermal Decomposition Pathways and Kinetic Studies of Yttrium Nitrate Hydrates

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Decomposition

The thermal decomposition of yttrium nitrate (B79036) hexahydrate, Y(NO₃)₃·6H₂O, has been characterized by thermogravimetric analysis (TGA) and differential thermal analysis (DTA), which show a series of distinct mass loss events corresponding to endothermic processes. researchgate.net The decomposition begins with melting around 50°C, followed by a sequence of dehydration and denitration steps that conclude with the formation of stable yttrium oxide (Y₂O₃) at approximately 600-640°C. researchgate.net

The TGA curve for the hexahydrate shows a total mass loss of approximately 70%, which aligns with the theoretical mass loss for the conversion of Y(NO₃)₃·6H₂O to Y₂O₃. researchgate.net The DTA curve displays a series of endothermic peaks, indicating the energy absorbed during the various stages of decomposition. Key peaks for the hexahydrate have been identified at temperatures of 50°C, 82°C, 105°C, 170°C, 260°C, 488°C, and 530°C, each corresponding to specific chemical transformations. researchgate.net

The initial stages below 300°C are primarily associated with the loss of water molecules. The subsequent stages at higher temperatures involve the breakdown of the nitrate groups and the formation of intermediate oxynitrate species before the final conversion to yttrium oxide. researchgate.net

| Temperature (°C) | Thermal Event Type | Associated Process |

|---|---|---|

| 50 | Endothermic Peak (DTA) | Melting in water of crystallization |

| 82 | Endothermic Peak (DTA) | Dehydration |

| 105 | Endothermic Peak (DTA) | Dehydration |

| 170 | Endothermic Peak (DTA) | Dehydration / Initial Decomposition |

| 260 | Endothermic Peak (DTA) | Decomposition |

| 488 | Endothermic Peak (DTA) | Intermediate Decomposition |

| 530 | Endothermic Peak (DTA) | Final Decomposition to Y₂O₃ |

| ~600-640 | Mass Stabilization (TGA) | Formation of stable Y₂O₃ |

Elucidation of Reaction Mechanisms and Intermediate Product Formation

Computerized Modeling of Intermediate Oxynitrate Compounds

Computational studies have been employed to understand the structure of the unstable intermediate compounds formed during thermolysis. researchgate.net Using molecular mechanics methods, researchers have modeled the bond lengths and bond angles of intermediate oxynitrates. researchgate.net These calculations provide data that is compatible with experimental results from X-ray diffraction of related compounds, helping to elucidate the geometry and stability of transient species that are difficult to isolate and characterize experimentally. researchgate.net This modeling is crucial for understanding the complex condensation processes that occur. researchgate.net

Analysis of Complex Condensation Processes and Tetramer Arrangements during Decomposition

Research suggests that the decomposition of yttrium nitrate hexahydrate is a complex condensation process. researchgate.net It is proposed that the mechanism involves the initial formation of a tetramer arrangement, Y₄O₄(NO₃)₄, which consists of alternating yttrium and oxygen atoms. researchgate.netresearchgate.net In this structure, the nitrate anions are attached to the yttrium atoms. researchgate.netresearchgate.net This tetrameric ring gradually loses dinitrogen pentoxide (N₂O₅) and is transformed into yttrium oxide through the formation of another intermediate, Y₄O₅(NO₃)₂. researchgate.netresearchgate.net This condensation mechanism provides a more detailed picture than the simple formation of YONO₃ and explains the stepwise nature of the decomposition observed in TGA/DTA data. researchgate.net

Investigation of Dehydration Stages and Their Influence on Thermal Behavior

The dehydration process is the critical first phase of the thermal decomposition and significantly influences the subsequent steps. The removal of the five or six water molecules from the hydrate (B1144303) occurs in multiple, overlapping stages, as indicated by the series of endothermic peaks at low temperatures (50-260°C). researchgate.net The manner of water removal—whether it is surface-adsorbed water or coordinated water of crystallization—affects the structure of the resulting anhydrous or partially hydrated nitrate. This, in turn, dictates the pathway for the subsequent decomposition of the nitrate ions and the formation of the oxynitrate intermediates. The initial dehydration steps are complex and can involve the compound melting in its own water of crystallization. researchgate.net

Determination of Kinetic and Thermodynamic Parameters for Thermal Events

Calculation of Activation Energy (Ea) using Isoconversional and Model-Fitting Methods (e.g., Kissinger, Coats-Redfern)

The activation energy represents the minimum energy required for a chemical reaction to occur. For the thermal decomposition of yttrium nitrate hydrates, Ea can be determined from non-isothermal TGA data obtained at different heating rates. Two commonly employed methods for this purpose are the Kissinger method, an isoconversional method, and the Coats-Redfern method, a model-fitting method.

The Kissinger method is a widely used isoconversional method for determining the activation energy without prior knowledge of the reaction mechanism. It relates the peak temperature of the decomposition (Tp) from the derivative thermogravimetric (DTG) curve to the heating rate (β). The Kissinger equation is expressed as:

ln(β/Tp2) = ln(AR/Ea) - Ea/RTp

By performing TGA experiments at several different heating rates and plotting ln(β/Tp2) against 1/Tp, the activation energy (Ea) can be calculated from the slope of the resulting straight line (-Ea/R), where R is the universal gas constant (8.314 J/mol·K).

The Coats-Redfern method is a model-fitting method that assumes a specific reaction model (g(α)) to describe the decomposition process. The integral form of the Coats-Redfern equation is:

ln[g(α)/T2] = ln(AR/βEa) - Ea/RT

For a given reaction model, a plot of ln[g(α)/T2] versus 1/T should yield a straight line for the correct g(α). The activation energy (Ea) can then be determined from the slope (-Ea/R) of this line. The choice of the correct reaction model is crucial for obtaining accurate kinetic parameters with this method.

Illustrative Data for Activation Energy Calculation:

The following table presents hypothetical data that would be used for the Kissinger and Coats-Redfern methods, illustrating how the activation energy would be calculated.

Table 1: Hypothetical TGA Data for Kissinger Plot

| Heating Rate (β) (°C/min) | Peak Temperature (Tp) (K) | 1/Tp (K-1) | ln(β/Tp2) |

| 5 | 600 | 0.00167 | -11.89 |

| 10 | 615 | 0.00163 | -11.42 |

| 15 | 625 | 0.00160 | -11.12 |

| 20 | 635 | 0.00157 | -10.90 |

From a plot of ln(β/Tp2) vs. 1/Tp, the slope would be used to calculate Ea.

Table 2: Hypothetical Data for Coats-Redfern Plot (Assuming a First-Order Reaction, g(α) = -ln(1-α))

| Temperature (T) (K) | 1/T (K-1) | α | -ln(1-α) | ln[-ln(1-α)/T2] |

| 550 | 0.00182 | 0.1 | 0.105 | -14.88 |

| 570 | 0.00175 | 0.3 | 0.357 | -13.72 |

| 590 | 0.00169 | 0.6 | 0.916 | -12.79 |

| 610 | 0.00164 | 0.9 | 2.303 | -11.90 |

The slope of the plot of ln[-ln(1-α)/T2] vs. 1/T would yield -Ea/R.

Determination of Reaction Order and Frequency Factor

The reaction order (n) is a crucial parameter in the Coats-Redfern method as it dictates the choice of the reaction model, g(α). For solid-state reactions, the reaction order may not be a simple integer and is often determined by testing various kinetic models and selecting the one that provides the best linear fit to the experimental data. For the decomposition of yttrium tartrate trihydrate, the reaction order was determined to be one. researchgate.net

The frequency factor (A) , also known as the pre-exponential factor, is related to the frequency of collisions between reacting molecules. It can be determined from the intercept of the Kissinger or Coats-Redfern plots.

From the Kissinger plot, the intercept is ln(AR/Ea), allowing for the calculation of A once Ea is known. Similarly, the intercept of the Coats-Redfern plot, ln(AR/βEa), can be used to determine the frequency factor.

Table 3: Illustrative Kinetic Parameters

The following table presents a hypothetical set of kinetic parameters for the decomposition of a yttrium nitrate hydrate, as would be determined from the methods described above.

| Kinetic Parameter | Symbol | Hypothetical Value |

| Activation Energy | Ea | 150 - 250 kJ/mol |

| Reaction Order | n | 1 |

| Frequency Factor | A | 1010 - 1015 s-1 |

It is important to note that the thermal decomposition of hydrated metal nitrates can be a multi-step process, with each step (e.g., dehydration, decomposition of the anhydrous salt) having its own set of kinetic parameters. A thorough kinetic analysis would involve separating these steps and applying the kinetic models to each individual stage.

Catalytic Applications and Mechanistic Insights of Yttrium Nitrate Pentahydrate

Fundamental Role of Yttrium Ions (Y³⁺) in Reaction Catalysis

The catalytic prowess of yttrium nitrate (B79036) pentahydrate is rooted in the chemical properties of the yttrium ion (Y³⁺). As a trivalent cation with a relatively high charge density, Y³⁺ acts as a potent Lewis acid. stanfordmaterials.com Lewis acids are electron pair acceptors and play a crucial role in catalysis by activating substrates and facilitating bond formation.

In organic reactions, the Y³⁺ ion coordinates with electron-rich atoms, such as oxygen and nitrogen, present in the reacting molecules. This coordination polarizes the bonds within the substrate, making them more susceptible to nucleophilic attack. For instance, in carbonyl compounds, the Y³⁺ ion can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby accelerating reactions with nucleophiles. The most common oxidation state for yttrium is +3, which leads to the formation of these trivalent ions. stanfordmaterials.com

The catalytic cycle typically involves the coordination of the Y³⁺ ion to one or more reactants, facilitating the key bond-forming steps, followed by the release of the product and regeneration of the catalyst. The efficiency of this process is influenced by factors such as the solvent, temperature, and the nature of the substrates.

Applications in Heterocyclic and Multi-Component Organic Synthesis

Yttrium nitrate pentahydrate has proven to be a valuable catalyst in a variety of organic transformations, particularly in the synthesis of complex heterocyclic structures through multi-component reactions. These reactions, where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, are highly desirable from a green chemistry perspective due to their atom economy and operational simplicity.

Bignelli Reaction for Pyrimidin-2-ones and Related Heterocycles

The Biginelli reaction is a classic multi-component reaction that involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. asianpubs.orgsctunisie.org These compounds are of significant interest due to their wide range of pharmacological activities. Yttrium nitrate has been reported as a reusable catalyst for this reaction, offering excellent yields under solvent-free conditions or with microwave assistance. asianpubs.orgguidechem.comottokemi.comresearchgate.net

The proposed mechanism involves the initial activation of the aldehyde by the Y³⁺ ion, facilitating the formation of an acyliminium ion intermediate. This intermediate then reacts with the enol form of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidinone product. sctunisie.orgresearchgate.net The use of yttrium nitrate often leads to shorter reaction times, milder reaction conditions, and easier work-up procedures compared to traditional acid catalysts. asianpubs.orgresearchgate.net

| Reactants | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aldehyde, β-keto ester, Urea | Y(NO₃)₃·6H₂O | Microwave | High | asianpubs.org |

| Benzaldehyde, Ethyl acetoacetate, Urea | Y(NO₃)₃·6H₂O | Solvent-free, 70°C | Excellent | researchgate.net |

Synthesis of 2-Amino-4H-Chromenes

2-Amino-4H-chromenes are another important class of heterocyclic compounds with diverse biological activities. ias.ac.in Their synthesis often involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol or naphthol derivative. ias.ac.innih.govrsc.org While various catalysts have been employed for this transformation, yttrium-based catalysts have shown promise in promoting this reaction efficiently. nih.govrsc.org

The catalytic role of Y³⁺ in this synthesis is to activate the carbonyl group of the aldehyde, facilitating the Knoevenagel condensation with malononitrile. The resulting intermediate then undergoes a Michael addition with the phenol or naphthol, followed by intramolecular cyclization and tautomerization to afford the 2-amino-4H-chromene product. The use of yttrium nitrate can lead to high to excellent yields of the desired products in short reaction times. rsc.org

| Reactants | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aldehyde, Malononitrile, Enolizable compound | MNPs@Cu | Solvent-free, 90°C | High to Excellent | nih.govrsc.org |

| 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde, 2-naphthols, Malononitrile | Ammonium (B1175870) acetate | Microwave irradiation | Not specified | ias.ac.in |

| Aldehyde, Malononitrile, Phenol derivative | Piperidine | Ethanol | Varied (47-71%) | nih.gov |

Catalysis in Pyrazolopyranopyrimidine Derivative Synthesis

Pyrazolopyranopyrimidine derivatives are fused heterocyclic systems that have attracted considerable attention due to their potential biological applications. Yttrium(III) nitrate pentahydrate has been utilized as a precursor in the synthesis of yttrium-based metal-organic frameworks (Y-MOFs) that act as efficient and recyclable catalysts for the synthesis of these complex molecules. nih.govresearchgate.net

The synthesis typically involves a four-component reaction of an aldehyde, barbituric acid, ethyl acetoacetate, and hydrazine hydrate (B1144303). nih.gov The Y-MOF catalyst, derived from this compound, provides a heterogeneous catalytic system with high thermal stability and a large surface area, facilitating the reaction and allowing for easy separation and reuse of the catalyst. nih.govresearchgate.net

Promotion of Other Organic Condensation Reactions

The catalytic activity of this compound extends to other organic condensation reactions as well. Its Lewis acidic nature makes it a suitable catalyst for various transformations that involve the activation of carbonyl groups or other electrophilic centers. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Yttrium compounds, in general, are known to catalyze ethylene (B1197577) polymerization. wikipedia.org

Strategies for Enhanced Catalytic Activity

To further improve the catalytic performance of yttrium-based catalysts, several strategies can be employed. These strategies aim to increase the catalyst's activity, selectivity, and stability, as well as to facilitate its recovery and reuse.

One common approach is the immobilization of the yttrium catalyst on a solid support . This can involve supporting yttrium nitrate on materials like silica (B1680970) or creating metal-organic frameworks (MOFs) as seen in the synthesis of pyrazolopyranopyrimidine derivatives. nih.govresearchgate.net Heterogenization of the catalyst simplifies its separation from the reaction mixture, allowing for easy recycling and reducing product contamination.

Another strategy involves the modification of the catalyst's local environment . For instance, the introduction of basic modifiers can enhance the catalytic performance in certain reactions. In the context of ammonia (B1221849) decomposition, potassium-modified yttrium oxide-supported ruthenium catalysts showed significantly enhanced activity due to the increased basicity of the support, which in turn influenced the electronic properties of the active metal. researchgate.net

Furthermore, the use of co-catalysts or additives can also enhance the catalytic activity. These additives can work synergistically with the yttrium catalyst to promote specific reaction pathways or to stabilize reactive intermediates. The choice of solvent and reaction conditions, such as temperature and pressure, also plays a critical role in optimizing the catalytic efficiency.

Finally, the development of nanostructured yttrium-based catalysts offers another avenue for enhancing catalytic activity. Nanomaterials possess a high surface-area-to-volume ratio, which can lead to a greater number of accessible active sites and, consequently, higher reaction rates.

Development of Silica-Supported Yttrium Nitrate Catalysts

The immobilization of homogeneous catalysts onto solid supports is a significant area of research as it combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as improved stability, easier product separation, and catalyst recovery. scielo.org.za Silica has emerged as a preferred support material due to its mechanical and thermal stability, high surface area, and lack of swelling in various solvents. scielo.org.zagrowingscience.com

Silica-supported yttrium nitrate (Y(NO₃)₃/SiO₂) has been developed as an efficient, reusable, and environmentally benign catalyst for various organic syntheses. scielo.org.zagrowingscience.com For instance, silica-supported yttrium nitrate hexahydrate has been successfully employed for the one-pot, three-component synthesis of 2-amino-4H-chromenes in water, achieving high yields in short reaction times. scielo.org.zaresearchgate.net Similarly, a new silica-supported yttrium trinitrate has been prepared and used as a recyclable catalyst for the three-component Biginelli condensation to produce quinazolinones/thiones under solvent-free conditions. growingscience.comgrowingscience.com The use of a solid support addresses the issue of catalyst recoverability that is sometimes encountered with unsupported yttrium nitrate. growingscience.com

The preparation of these catalysts typically involves the impregnation of silica gel with an aqueous solution of yttrium nitrate, followed by drying. Characterization studies confirm the presence and distribution of yttrium on the silica surface. growingscience.com The resulting material is a stable solid with significant Lewis acid characteristics. scielo.org.zaresearchgate.net

Below is a table summarizing the application of silica-supported yttrium nitrate in the synthesis of 2-amino-4H-chromenes. researchgate.net

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

| 1 | C₆H₅CHO | 4a | 15 | 96 |

| 2 | 4-ClC₆H₄CHO | 4b | 15 | 95 |

| 3 | 4-MeC₆H₄CHO | 4c | 20 | 92 |

| 4 | 4-NO₂C₆H₄CHO | 4d | 10 | 98 |

| 5 | 3-NO₂C₆H₄CHO | 4e | 12 | 97 |

| 6 | 2-ClC₆H₄CHO | 4f | 20 | 94 |

| 7 | 4-MeOC₆H₄CHO | 4g | 25 | 90 |

| 8 | 2-NO₂C₆H₄CHO | 4h | 15 | 96 |

Reaction Conditions: Aldehyde (1 mmol), malononitrile (1 mmol), β-naphthol (1 mmol), Y(NO₃)₃·6H₂O/SiO₂ (0.05 g), H₂O (5 mL), Reflux.

Modification of Electrocatalysts with Yttrium Oxide for Formic Acid Oxidation

Yttrium oxide (Y₂O₃), often derived from yttrium nitrate, has been identified as a promising promoter material for enhancing the performance of electrocatalysts used in direct formic acid fuel cells (DFAFCs). rsc.orgresearchgate.net DFAFCs are of interest due to their high theoretical energy density and low fuel crossover. However, the sluggish kinetics of formic acid oxidation at the anode is a major challenge. rsc.org

Palladium (Pd) is a more effective catalyst for formic acid oxidation than platinum because the reaction can proceed through a direct dehydrogenation pathway, avoiding the formation of poisonous carbon monoxide (CO) intermediates. researchgate.netmdpi.com To further boost the activity and stability of Pd-based catalysts, researchers have incorporated metal oxides like yttrium oxide. rsc.org

Recent studies have demonstrated that yttrium oxide-incorporated palladium nanoparticles supported on reduced graphene oxide (Pd-Y₂O₃/rGO) exhibit significantly enhanced electrocatalytic performance for formic acid oxidation. rsc.orgresearchgate.net The addition of Y₂O₃ improves the dispersion of small palladium nanoparticles, which is believed to be a key factor in its superior performance. researchgate.netresearchgate.net The optimized catalyst, Pd₆Y₄/rGO, showed a higher current density and a larger electrochemically active surface area (ECSA) compared to catalysts without yttrium oxide (Pd/rGO) and the commercial benchmark (Pd/C). rsc.orgresearchgate.net The enhanced performance is attributed to the creation of more electrochemically active sites and improved resistance to CO poisoning. researchgate.netresearchgate.net

The following table compares the electrocatalytic activity of different Pd-based catalysts for formic acid oxidation. rsc.org

| Catalyst | ECSA (m² g⁻¹) | Peak Current Density (mA cm⁻²) | Onset Potential (V) |

| Pd/C | 77.0 | 21.7 | -0.05 |

| Pd/rGO | 76.8 | 28.1 | 0.00 |

| Pd₂Y₈/rGO | 81.0 | 45.3 | -0.10 |

| Pd₄Y₆/rGO | 107.7 | 78.5 | -0.15 |

| Pd₆Y₄/rGO | 119.4 | 106.0 | -0.20 |

Elucidation of Catalytic Mechanisms

Understanding the mechanism by which yttrium-based catalysts operate is crucial for optimizing their performance and designing new catalytic systems. Key aspects include the role of the Y(III) center as a Lewis acid and its ability to activate substrates.

Activation of Carbonyl Groups by Y(III) Centers

In many organic reactions, the Y(III) ion functions as a Lewis acid, activating electrophiles. A common example is the activation of carbonyl groups. scielo.org.za The Y(III) center coordinates to the lone pair of electrons on the carbonyl oxygen atom. youtube.com This coordination withdraws electron density from the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. youtube.comwikipedia.org

This activation mechanism has been proposed for the synthesis of 2-amino-4H-chromenes catalyzed by silica-supported yttrium nitrate. scielo.org.za The first step of the proposed mechanism involves the activation of the aldehyde's carbonyl group by the Y(III) center. This generates a highly electrophilic center at the carbonyl carbon, which is then attacked by the tautomer of malononitrile, initiating the reaction cascade that leads to the final product. scielo.org.za This mode of activation is a fundamental principle in Lewis acid catalysis and is applicable to a wide range of reactions involving carbonyl compounds. wikipedia.orgmarquette.edu

Exploration of Lewis Acid Characteristics in Catalytic Processes

The catalytic activity of yttrium nitrate is fundamentally linked to its character as a Lewis acid. scielo.org.zaresearchgate.net A Lewis acid is defined as an electron-pair acceptor. wikipedia.org In catalysis, the Lewis acidic Y(III) center interacts with Lewis basic sites in substrate molecules, such as the oxygen of a carbonyl group or the nitrogen of an amine. youtube.comwikipedia.org This interaction, or coordination, activates the substrate for subsequent reaction steps. youtube.com

Silica-supported yttrium nitrate is described as a stable solid with "elevated Lewis acid characteristics," making it an effective catalyst. scielo.org.zaresearchgate.net The use of yttrium nitrate as a Lewis acid catalyst is advantageous because it is relatively inexpensive and environmentally friendly. scielo.org.zaresearchgate.net The catalytic cycle typically begins with the association of the Lewis acid with the substrate, followed by the main chemical transformation, and concludes with the dissociation of the catalyst from the product, thereby regenerating the catalyst for the next cycle. youtube.com The development of well-defined heterogeneous yttrium-based Lewis acids is an active area of research, aiming to create efficient and recyclable materials for reactions like the cycloaddition of CO₂ to epoxides. rsc.org

Reusability and Stability Studies of Yttrium-Based Catalysts

A significant advantage of heterogeneous catalysts is their potential for recovery and reuse, which is crucial for developing sustainable and cost-effective chemical processes. scielo.org.za Several studies on silica-supported yttrium nitrate catalysts have demonstrated their excellent reusability.

For example, in the synthesis of quinazolinones, the Y(NO₃)₃/SiO₂ catalyst was recovered by simple filtration, washed, dried, and reused three times without a significant loss of its catalytic activity. growingscience.com Similarly, the catalyst used for the synthesis of 2-amino-4H-chromenes was also found to be reusable for at least three consecutive runs without a noticeable decrease in product yield. researchgate.net

The stability of these catalysts is attributed to the strong interaction between the yttrium species and the silica support, which prevents leaching of the active metal into the reaction medium. scielo.org.za In the context of electrocatalysis, yttrium oxide-promoted palladium catalysts have shown exceptional stability and enhanced resistance to CO poisoning, which are critical for the long-term operation of direct formic acid fuel cells. researchgate.net Furthermore, studies on yttrium oxide-stabilized cobalt catalysts for ammonia decomposition have highlighted that the presence of Y₂O₃ can lead to a dynamic reconstruction process that results in exceptionally stable catalytic activity. nih.govresearchgate.net

The reusability of the Y(NO₃)₃·6H₂O/SiO₂ catalyst is demonstrated in the table below. researchgate.net

| Run | Yield (%) of 4a |

| 1 | 96 |

| 2 | 95 |

| 3 | 94 |

| 4 | 94 |

Applications in Advanced Materials Science and Engineering

Phosphor Production and Optoelectronic Device Integration

The high-purity yttrium oxide derived from yttrium nitrate (B79036) pentahydrate is a cornerstone in the synthesis of various luminescent materials. Its role as a host lattice for rare-earth dopants is particularly significant in the development of phosphors for optoelectronic applications.